molecular formula C10H12O2 B146624 Dicyclopentadiene diepoxide CAS No. 81-21-0

Dicyclopentadiene diepoxide

Cat. No.: B146624
CAS No.: 81-21-0
M. Wt: 164.2 g/mol
InChI Key: BQQUFAMSJAKLNB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dicyclopentadiene diepoxide (DCPD diepoxide) is primarily used as an intermediate in the production of epoxy resins, plasticizers, and protective coatings . It also finds application as a rubber additive and adhesive, particularly in high-temperature environments .

Mode of Action

The mode of action of DCPD diepoxide involves its interaction with other compounds during the synthesis of materials. For instance, it can undergo a reaction with aqueous H2O2 over tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . This reaction leads to the formation of DCPD dioxide .

Biochemical Pathways

The primary biochemical pathway involving DCPD diepoxide is the oxidation of DCPD with aqueous H2O2 over tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . This process results in the synthesis of DCPD dioxide , which can then be used in the production of various materials, including epoxy resins, plasticizers, and protective coatings .

Pharmacokinetics

Its solubility in water suggests that it could be distributed in aqueous environments.

Result of Action

The result of DCPD diepoxide’s action is the production of materials with enhanced properties. For example, when used as an intermediate in the production of epoxy resins, plasticizers, and protective coatings, it contributes to the improved strength and heat resistance of these materials .

Action Environment

The action of DCPD diepoxide can be influenced by environmental factors. For instance, its reaction with aqueous H2O2 is facilitated by the presence of tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . Additionally, its use in high-temperature environments as a rubber additive and adhesive suggests that it has good thermal stability .

Properties

IUPAC Name

4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane
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InChI

InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2
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InChI Key

BQQUFAMSJAKLNB-UHFFFAOYSA-N
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Canonical SMILES

C1C2C3CC4C(C3C1C5C2O5)O4
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Molecular Formula

C10H12O2
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Related CAS

29987-76-6
Record name Dicyclopentadiene dioxide homopolymer
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DSSTOX Substance ID

DTXSID4020452
Record name Dicyclopentadiene dioxide
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Molecular Weight

164.20 g/mol
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Physical Description

White solid; [Hawley] Cream to pale brown solid; [MSDSonline]
Record name Dicyclopentadiene dioxide
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Solubility

SOL IN BENZENE, 1.4% IN WATER, 18.6% IN METHANOL, 44.7% IN ACETONE, 18.7% IN ETHER
Record name DICYCLOPENTADIENE DIOXIDE
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Density

1.331 @ 25 °C
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Vapor Density

4.77 @ 25 °C (AIR= 1)
Record name DICYCLOPENTADIENE DIOXIDE
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Color/Form

WHITE CRYSTALLINE POWDER

CAS No.

81-21-0
Record name Dicyclopentadiene dioxide
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Melting Point

180-184 °C
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Synthesis routes and methods I

Procedure details

Diglycidyl ether of bisphenol A available commercially under the trade designation of Epon 828,
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Synthesis routes and methods II

Procedure details

Dicyclopentadiene (1.32 g, 10 mmol) was dissolved in toluene (25 ml), and a composition containing sodium percarbonate (10.5 g, 66.7 mmol) and acetic anhydride (10.2 g, 100 mmol) was added thereto. The mixture was stirred at 60° C. After 12 hours, the reaction solution was washed with water to thereby completely remove acetic acid and sodium acetate, which were generated as by-products, and the remaining H2O2. Toluene was distilled off from the organic phase by distillation, and as a result, 1.62 g (99% yields) of dicyclopentadiene diepoxide with a GC purity of 100% was obtained.
Quantity
1.32 g
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25 mL
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10.5 g
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10.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Dicyclopentadiene diepoxide influence its potential applications?

A2: The presence of two epoxide groups within the dicyclopentadiene structure makes it a highly reactive molecule, particularly suitable for polymerization reactions []. This bifunctionality allows it to form crosslinked polymer networks, contributing to desirable material properties like high strength and rigidity. Moreover, the alicyclic rings within the molecule can contribute to desirable optical properties, making it attractive for applications requiring high refractive indices and low dispersion [].

Q2: What are the key factors influencing the catalytic performance of different systems in this compound synthesis?

A3: Research suggests that factors like catalyst dosage, reaction temperature, hydrogen peroxide concentration, molar ratio of reactants, and solvent choice all significantly impact the epoxidation reaction [, , ]. For instance, studies using peroxo phosphotungstate catalysts in a two-phase system found that optimizing these parameters is crucial for maximizing the yield of this compound [].

Q3: What research has been conducted on the reaction of this compound with other compounds, and what are the potential implications?

A4: One study investigated the esterification of this compound with acrylic acid []. The research found that solvent polarity, reaction temperature, and the use of catalysts like tertiary amines and Lewis acids significantly influence the reaction rate and product composition. This study highlights the potential of DCPD diepoxide as a building block for synthesizing new polymers with tunable properties.

Q4: What analytical techniques are commonly used to characterize and quantify this compound?

A5: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing the composition of the reaction product and determining the content of this compound []. Additionally, Nuclear Magnetic Resonance spectroscopy (NMR), particularly 1H NMR, helps in identifying the structure and confirming the presence of desired functional groups in the synthesized product [, ].

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